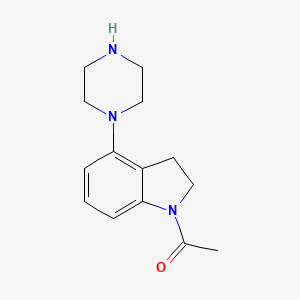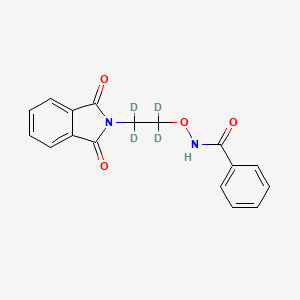
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is a synthetic compound with the molecular formula C17H10D4N2O4 and a molecular weight of 314.33. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide typically involves the reaction of 2-(1,3-Dioxoisoindolin-2-yl)ethanol with benzoyl chloride in the presence of a deuterated base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms, which are essential for the compound’s stability and functionality in research applications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) used as antidepressants.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide: Similar in structure but lacks deuterium atoms.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Another related compound with a different functional group.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: A compound with similar core structure but different substituents.
Uniqueness
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C17H14N2O4 |
|---|---|
Peso molecular |
314.33 g/mol |
Nombre IUPAC |
N-[1,1,2,2-tetradeuterio-2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |
InChI |
InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)/i10D2,11D2 |
Clave InChI |
GCLPNOYGLSPTBS-MKQHWYKPSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
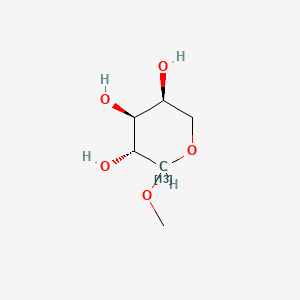
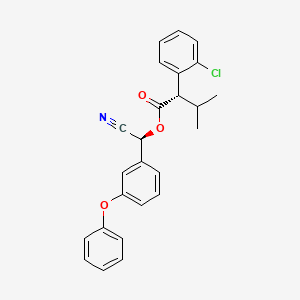

![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
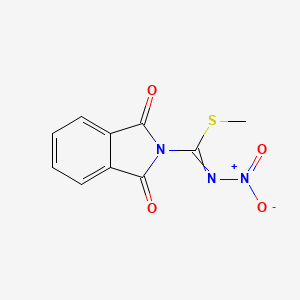
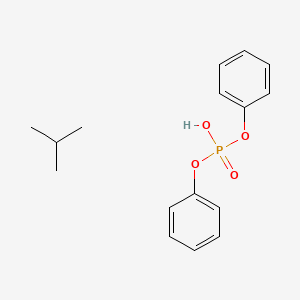
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
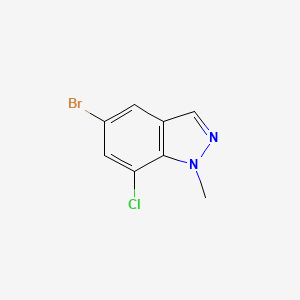
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
